molecular formula C9H13Cl2N3 B3003261 1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride CAS No. 1357354-10-9

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride

Cat. No.: B3003261
CAS No.: 1357354-10-9
M. Wt: 234.12
InChI Key: HBAPPBNKMCRUAC-UHFFFAOYSA-N
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Description

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride is part of a class of compounds utilized in the synthesis of novel Schiff bases with potential medicinal applications. For example, some of these Schiff bases have been synthesized from 3-aminomethyl pyridine and shown anticonvulsant activity. The structures of these compounds were confirmed through techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis, indicating the versatility of this class of compounds in medicinal chemistry (Pandey & Srivastava, 2011).

Role in Catalysis and Material Science

The compound also plays a role in catalysis and material science. For instance, it's part of the synthesis of a pincer type ONN tridentate Schiff base ligand used in Pd(II) heteroleptic complexes. These complexes have been characterized by chemical, spectrometric, and spectroscopic analyses and exhibit excellent catalytic activity, highlighting the compound's potential in catalytic applications (Shukla et al., 2021).

Applications in Bioactive Molecule Development

This class of compounds has been explored in the development of new bio-active molecules. For example, a series of mannich bases, including N,N-dimethyl-1-(7-methyl-2-(aryl)imidazo[1,2-a]pyridin-3-yl)methanamines, were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. These compounds, especially those bearing a halogen group, exhibited potency comparable to or greater than commercial drugs, demonstrating the compound's potential in antimicrobial therapy development (Desai et al., 2012).

Importance in Organic Synthesis

The compound is also significant in organic synthesis. It's involved in the synthesis of extended pi-conjugated systems like bis-3-aminoimidazo[1, 2-a]pyridines, pyrimidines, and pyrazines through novel condensation reactions. This signifies its role in the development of new materials with potential applications in various fields such as electronics and photonics (Shaabani et al., 2009).

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-8(5-10)6-11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAPPBNKMCRUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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